molecular formula C21H18N2 B14269686 6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline CAS No. 128256-22-4

6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline

Cat. No.: B14269686
CAS No.: 128256-22-4
M. Wt: 298.4 g/mol
InChI Key: LCSUTYMAWDEJSG-UHFFFAOYSA-N
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Description

6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline typically involves the reaction of (2-aminophenyl)(diphenyl)carbinol with nitriles. This reaction is carried out in the presence of 70% perchloric acid (HClO4) to form the respective 3,4-dihydroquinazolinium perchlorates. These intermediates are then treated with concentrated aqueous ammonia solution to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline oxides.

    Reduction: Reduction reactions can convert it to different dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: Quinazoline oxides.

    Reduction: Various dihydroquinazoline derivatives.

    Substitution: N-substituted quinazoline derivatives.

Scientific Research Applications

6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl and diphenyl groups contribute to its stability and potential as a versatile building block in synthetic chemistry.

Properties

CAS No.

128256-22-4

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

6-methyl-2,4-diphenyl-1,4-dihydroquinazoline

InChI

InChI=1S/C21H18N2/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)23-21(22-19)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,23)

InChI Key

LCSUTYMAWDEJSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=NC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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